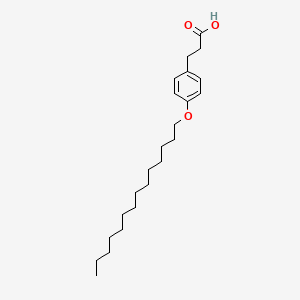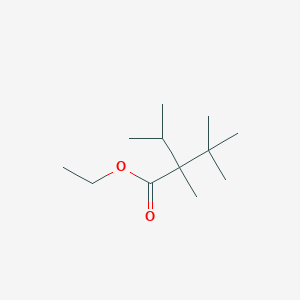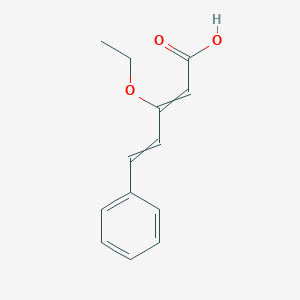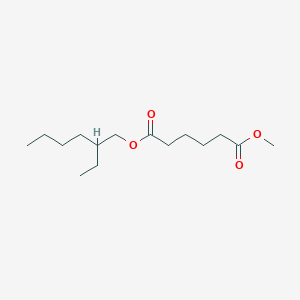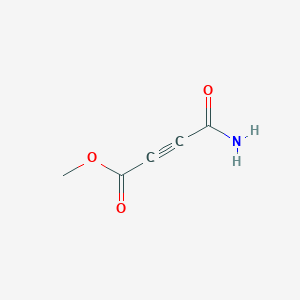
Methyl 4-amino-4-oxobut-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-4-oxobut-2-ynoate is an organic compound with a unique structure that includes both an amino group and a keto group attached to a butynoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-oxobut-2-ynoate typically involves the reaction of methyl propiolate with an amine under controlled conditions. One common method includes the use of anhydrous tetrahydrofuran (THF) as a solvent, with the reaction mixture cooled to -90°C and set under nitrogen atmosphere. The addition of n-butyllithium (n-BuLi) initiates the reaction, followed by the dropwise addition of the amine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-amino-4-oxobut-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 4-amino-4-oxobut-2-ynoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which Methyl 4-amino-4-oxobut-2-ynoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For example, it can inhibit the activity of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The compound forms a CoA adduct that interacts with the enzyme’s active site, leading to inhibition .
Comparaison Avec Des Composés Similaires
4-Oxo-4-phenylbut-2-enoates: These compounds share a similar butenoate backbone and exhibit similar reactivity and applications.
4-Oxo-2-butenoic acids: These compounds are also used as intermediates in organic synthesis and have biological activity.
Uniqueness: Methyl 4-amino-4-oxobut-2-ynoate is unique due to its combination of an amino group and a keto group on a butynoate backbone, which provides distinct reactivity and potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
63424-58-8 |
|---|---|
Formule moléculaire |
C5H5NO3 |
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
methyl 4-amino-4-oxobut-2-ynoate |
InChI |
InChI=1S/C5H5NO3/c1-9-5(8)3-2-4(6)7/h1H3,(H2,6,7) |
Clé InChI |
AQKCWIBXLHFMFV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one](/img/structure/B14493009.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
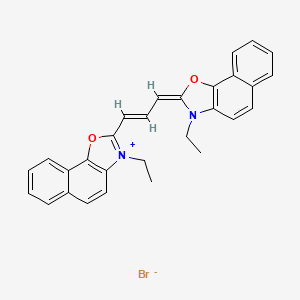

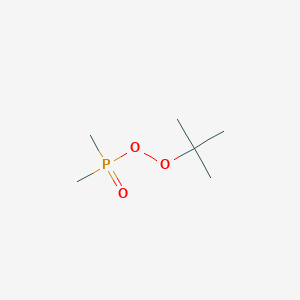
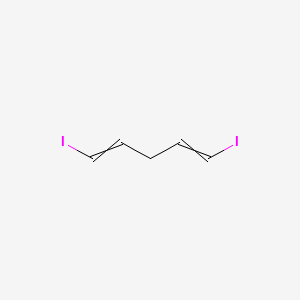
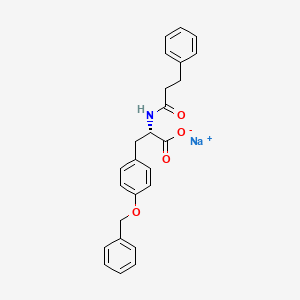
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
